molecular formula C24H23FN2O5S B4938419 ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate

ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate

Cat. No.: B4938419
M. Wt: 470.5 g/mol
InChI Key: GPNMNAMTOHSTME-UHFFFAOYSA-N
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Description

Ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate, also known as FSGB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has a molecular weight of 505.57 g/mol.

Mechanism of Action

Ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate exerts its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. It also inhibits the activity of transcription factors such as NF-κB and STAT3, which are involved in inflammation and cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of COX-2 and iNOS, which are involved in the production of inflammatory mediators. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. It also inhibits angiogenesis, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate has several advantages for lab experiments, including its high potency and selectivity. It has been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations, including its poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life in vivo, which limits its therapeutic potential.

Future Directions

For research include the development of more potent and selective analogs of ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate. The use of nanotechnology-based delivery systems may also improve the pharmacokinetics and therapeutic efficacy of this compound. The combination of this compound with other anti-cancer or anti-inflammatory agents may also enhance its therapeutic potential.

Synthesis Methods

Ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate can be synthesized using a multistep procedure that involves the reaction of 4-fluorobenzenesulfonyl chloride with glycine followed by the reaction of the resulting product with 4-methylphenylalanine. The final step involves the reaction of the intermediate product with ethyl 2-bromobenzoate. The product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

Ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to have anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been studied in various cancer cell lines, including breast cancer, lung cancer, and leukemia.

Properties

IUPAC Name

ethyl 2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-3-32-24(29)21-6-4-5-7-22(21)26-23(28)16-27(19-12-8-17(2)9-13-19)33(30,31)20-14-10-18(25)11-15-20/h4-15H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNMNAMTOHSTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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